REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH2:22][C:23]([OH:25])=[O:24]>[Cu].C1(C)C(C)=CC=CC=1>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH2:22][C:23]([OH:25])=[O:24])=[CH:10][CH:9]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
53.75 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
46.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
copper
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
simultaneously water is removed by azeotropic distillation
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to below 90° C
|
Type
|
ADDITION
|
Details
|
Water (600 mL) is added
|
Type
|
CUSTOM
|
Details
|
both layers are separated
|
Type
|
WASH
|
Details
|
The organic layer is washed with water (600 mL)
|
Type
|
TEMPERATURE
|
Details
|
The combined organic layer is cooled to 0-10° C.
|
Type
|
ADDITION
|
Details
|
conc. HCl (26 mL) is added until the pH
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is maintained at 0-10° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the obtained solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (450 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |